Cas no 82131-05-3 (4-Iodobutyl Pivalate)

4-Iodobutyl Pivalate is a specialized organic compound featuring a pivalate ester group and an iodine substituent on a butyl chain. This structure makes it a valuable intermediate in organic synthesis, particularly for nucleophilic substitution reactions, where the iodine moiety serves as a reactive handle for further functionalization. The pivalate group enhances stability, reducing unwanted side reactions during storage or handling. Its applications include the preparation of pharmaceuticals, agrochemicals, and advanced materials. The compound’s well-defined reactivity and stability under controlled conditions make it a reliable choice for researchers requiring precise modifications in synthetic pathways.
4-Iodobutyl Pivalate structure
4-Iodobutyl Pivalate structure
Product Name:4-Iodobutyl Pivalate
CAS No:82131-05-3
MF:C9H17IO2
MW:284.134555578232
MDL:MFCD11502135
CID:1056335
PubChem ID:11832941
Update Time:2025-11-02

4-Iodobutyl Pivalate Chemical and Physical Properties

Names and Identifiers

    • 4-Iodobutyl Pivalate
    • (4-Iodobutyl)Pivalate
    • 4-iodobutyl 2,2-dimethylpropanoate
    • 4-Iodobutyl 2,2-dimethylpropanoate (ACI)
    • 2,2-Dimethyl-propionic acid 4-iodo-butyl ester
    • 82131-05-3
    • MFCD11502135
    • AKOS024438822
    • AS-32246
    • (4-IODOBUTYL) PIVALATE
    • CS-0455905
    • SY008615
    • DTXSID30474199
    • Propanoic acid, 2,2-dimethyl-, 4-iodobutyl ester
    • MDL: MFCD11502135
    • Inchi: 1S/C9H17IO2/c1-9(2,3)8(11)12-7-5-4-6-10/h4-7H2,1-3H3
    • InChI Key: MGIGUULSKMFMTP-UHFFFAOYSA-N
    • SMILES: O=C(C(C)(C)C)OCCCCI

Computed Properties

  • Exact Mass: 284.02733g/mol
  • Monoisotopic Mass: 284.02733g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 6
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Flash Point: 112.269℃

4-Iodobutyl Pivalate Pricemore >>

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4-Iodobutyl Pivalate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  15 min, 0 °C; 0 °C → rt; 1 - 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Improved Procedure for the Synthesis of gem-Diiodoalkanes by the Alkylation of Diiodomethane. Scope and Limitations
Bull, James A.; et al, Journal of Organic Chemistry, 2008, 73(20), 8097-8100

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium iodide ,  (Trifluoromethyl)trimethylsilane Catalysts: Cuprous iodide Solvents: Water ;  12 h, 150 °C
Reference
Cu-Catalyzed Dual C-O Bonds Cleavage of Cyclic Ethers with Carboxylic Acids, NaI, and TMSCF3 to Give Iodoalkyl Ester
Lu, Dong; et al, Organic Letters, 2022, 24(15), 2826-2831

Production Method 3

Reaction Conditions
1.1 Reagents: Manganese Catalysts: Titanocene dichloride Solvents: Tetrahydrofuran ;  15 min, rt
1.2 Reagents: Diiodomethane Solvents: Tetrahydrofuran ;  2.5 h, rt
1.3 1.5 h, rt
Reference
Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter
Duran-Pena, Maria Jesus; et al, European Journal of Organic Chemistry, 2016, 2016(21), 3584-3591

Production Method 4

Reaction Conditions
1.1 Reagents: Manganese Catalysts: Titanocene dichloride Solvents: Tetrahydrofuran ;  15 min, rt
1.2 Reagents: Diiodomethane Solvents: Tetrahydrofuran ;  2.5 h, rt
1.3 1.5 h, rt
Reference
Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter
Duran-Pena, Maria Jesus; et al, European Journal of Organic Chemistry, 2016, 2016(21), 3584-3591

Production Method 5

Reaction Conditions
1.1 Reagents: Manganese Catalysts: Titanocene dichloride Solvents: Tetrahydrofuran ;  15 min, rt
1.2 Reagents: Diiodomethane Solvents: Tetrahydrofuran ;  2.5 h, rt
1.3 1.5 h, rt
Reference
Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter
Duran-Pena, Maria Jesus; et al, European Journal of Organic Chemistry, 2016, 2016(21), 3584-3591

Production Method 6

Reaction Conditions
1.1 < 5 min, rt
Reference
Synthesis of n-alkyl terminal halohydrin esters from acid halides and cyclic ethers or thioethers under solvent- and catalyst-free conditions
Venkatesham, Kunuru; et al, RSC Advances, 2014, 4(94), 51991-51994

Production Method 7

Reaction Conditions
Reference
Selective cleavage of ethers by sodium iodide and acyl chloride
Oku, Akira; et al, Tetrahedron Letters, 1982, 23(6), 681-4

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium iodide Solvents: Acetonitrile ,  Tetrahydrofuran ;  2 - 10 °C; 2 h, 10 °C; 15 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
Development of an Efficient and Scalable Process of a Respiratory Syncytial Virus Inhibitor
Provencal, David P.; et al, Organic Process Research & Development, 2004, 8(6), 903-908

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium iodide ;  10 min, rt
2.1 < 5 min, rt
Reference
Synthesis of n-alkyl terminal halohydrin esters from acid halides and cyclic ethers or thioethers under solvent- and catalyst-free conditions
Venkatesham, Kunuru; et al, RSC Advances, 2014, 4(94), 51991-51994

Production Method 10

Reaction Conditions
1.1 Reagents: Manganese Catalysts: Titanocene dichloride Solvents: Tetrahydrofuran ;  15 min, rt
1.2 Reagents: Diiodomethane Solvents: Tetrahydrofuran ;  2.5 h, rt
1.3 1.5 h, rt
Reference
Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter
Duran-Pena, Maria Jesus; et al, European Journal of Organic Chemistry, 2016, 2016(21), 3584-3591

4-Iodobutyl Pivalate Raw materials

4-Iodobutyl Pivalate Preparation Products

4-Iodobutyl Pivalate Suppliers

Amadis Chemical Company Limited
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(CAS:82131-05-3)4-Iodobutyl Pivalate
Order Number:A21966
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:01
Price ($):1327.0
Email:sales@amadischem.com

4-Iodobutyl Pivalate Related Literature

Additional information on 4-Iodobutyl Pivalate

4-Iodobutyl Pivalate (CAS No. 82131-05-3): A Comprehensive Overview

4-Iodobutyl Pivalate (CAS No. 82131-05-3) is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This ester derivative, characterized by its unique molecular structure, plays a pivotal role in synthetic chemistry due to its reactivity and versatility. The compound's iodobutyl moiety and pivalate group make it an excellent intermediate for various chemical transformations, particularly in the synthesis of complex molecules.

The growing interest in 4-Iodobutyl Pivalate is driven by its applications in drug discovery and development. Researchers are increasingly exploring its potential as a building block for pharmaceutical intermediates, especially in the design of novel therapeutic agents. Its ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, makes it invaluable for constructing carbon-carbon bonds, a critical step in modern organic synthesis.

In the agrochemical sector, 4-Iodobutyl Pivalate CAS 82131-05-3 is utilized in the synthesis of pesticides and herbicides. Its stability and reactivity under mild conditions allow for efficient incorporation into larger, bioactive molecules. This has led to its adoption in the development of next-generation crop protection agents, addressing the global demand for sustainable agricultural solutions.

From a material science perspective, 4-Iodobutyl Pivalate is employed in the production of advanced polymers and functional materials. Its iodo-functional group enables precise modifications of polymer chains, enhancing properties such as thermal stability, mechanical strength, and solubility. This has opened new avenues for creating high-performance materials used in electronics, coatings, and adhesives.

The market for 4-Iodobutyl Pivalate is expanding, fueled by advancements in synthetic methodologies and increasing R&D investments. A recent trend is the integration of green chemistry principles in its production, minimizing environmental impact while maintaining high yields. This aligns with the broader industry shift toward sustainable and eco-friendly chemical processes.

Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are commonly used to characterize 4-Iodobutyl Pivalate, ensuring purity and consistency for industrial applications. Quality control measures are critical, particularly when the compound is intended for use in sensitive applications like pharmaceuticals.

For researchers and manufacturers seeking reliable sources of 4-Iodobutyl Pivalate CAS 82131-05-3, it is essential to partner with suppliers who adhere to stringent quality standards. The compound's shelf life, storage conditions, and handling protocols should be carefully considered to maintain its integrity and performance in downstream applications.

In summary, 4-Iodobutyl Pivalate (CAS No. 82131-05-3) is a versatile and valuable chemical intermediate with broad applications across multiple industries. Its role in facilitating complex syntheses, coupled with its compatibility with modern sustainable practices, positions it as a key player in the future of chemical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:82131-05-3)4-Iodobutyl Pivalate
A21966
Purity:99%
Quantity:25g
Price ($):1327.0
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